molecular formula C57H103N16Na5O28S5 B8101698 Colistin methanesulfonate sodium salt

Colistin methanesulfonate sodium salt

Número de catálogo: B8101698
Peso molecular: 1735.8 g/mol
Clave InChI: KTSAXLCYYZSLAY-UHFFFAOYSA-I
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

. It is a mixture of colistins A and B, which are polypeptide antibiotics belonging to the polymyxin group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Colistin methanesulfonate sodium salt is synthesized through the methanesulfonation of colistin. The reaction involves treating colistin with methanesulfonic acid to form the sodium salt. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce colistin, followed by chemical modification to convert it into the methanesulfonate sodium salt form. The process requires stringent quality control measures to ensure the purity and efficacy of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Colistin methanesulfonate sodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

  • Hydrolysis: Water or aqueous solutions are used to hydrolyze this compound back to colistin.

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed:

  • Colistin: Hydrolysis of this compound yields colistin, which is the active antibiotic form.

  • Oxidation Products: Various oxidized forms of this compound can be produced, depending on the specific oxidizing agent used.

  • Reduced Products: Reduction reactions can lead to the formation of reduced derivatives of this compound.

Aplicaciones Científicas De Investigación

Colistin methanesulfonate sodium salt has several scientific research applications across various fields:

  • Chemistry: It is used as a reagent in chemical synthesis and as a model compound for studying antibiotic properties.

  • Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance and to develop new antibacterial agents.

  • Medicine: It is employed as an antibiotic in the treatment of infections caused by multidrug-resistant Gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii.

  • Industry: this compound is used in the pharmaceutical industry for the production of colistin-based antibiotics and in the development of new antimicrobial agents.

Mecanismo De Acción

Colistin methanesulfonate sodium salt is compared with other similar compounds, such as polymyxin B and polymyxin E. While all these compounds belong to the polymyxin group and share similar mechanisms of action, this compound is unique in its prodrug form, which allows for better stability and solubility compared to other polymyxins.

Comparación Con Compuestos Similares

  • Polymyxin B: Another polypeptide antibiotic used to treat Gram-negative bacterial infections.

  • Polymyxin E:

Actividad Biológica

Colistin methanesulfonate sodium salt (CMS) is an inactive prodrug of colistin, an antibiotic that is increasingly utilized as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections. This article explores the biological activity of CMS, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical implications, supported by relevant data tables and case studies.

Colistin exerts its antibacterial effects primarily through its interaction with the outer membrane of Gram-negative bacteria. The mechanism involves several key steps:

  • Binding to Lipopolysaccharides : Colistin binds to lipopolysaccharides (LPS) in the bacterial outer membrane. This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the membrane structure, leading to increased permeability and eventual cell lysis .
  • Disruption of Membrane Integrity : The hydrophobic regions of colistin interact with the phospholipids in the cytoplasmic membrane, causing disruption akin to detergent action . This results in leakage of intracellular contents and bacterial death.
  • Prodrug Activation : CMS itself is an inactive prodrug that must be hydrolyzed to release active colistin in vivo. Studies have shown that CMS does not exhibit significant antibacterial activity until it is converted to colistin at concentrations sufficient to exceed the minimum inhibitory concentration (MIC) .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics (PK) and pharmacodynamics (PD) of CMS are critical for understanding its clinical efficacy:

  • Pharmacokinetics : Following intravenous administration, CMS is converted to colistin in the body. The plasma concentration of colistin peaks after approximately 90 minutes, with a half-life ranging from 9 to 15 hours depending on the formulation .
  • Pharmacodynamics : The relationship between drug concentration and bacterial response is crucial. For effective treatment, colistin concentrations must exceed the MIC for the target bacteria. Studies indicate that achieving an area under the curve (AUC) to MIC ratio of at least 60 is necessary for optimal efficacy against resistant strains like Pseudomonas aeruginosa and Acinetobacter baumannii .

Table 1: Pharmacokinetic Parameters of Colistin from CMS

ParameterValue
Volume of Distribution (L)0.5 - 1.0
Clearance (L/h)0.3 - 0.5
Half-life (h)9 - 15
Peak Plasma Concentration (μg/mL)2 - 5

Clinical Efficacy and Safety

Colistin methanesulfonate has been employed in various clinical settings, particularly for infections caused by carbapenem-resistant organisms. However, its use is associated with significant nephrotoxicity, necessitating careful monitoring of plasma levels .

Case Studies

  • Study on Nephrotoxicity : A cohort study involving patients treated with CMS revealed that elevated plasma levels correlated with increased incidence of acute kidney injury. Monitoring plasma concentrations is recommended to mitigate risks .
  • Efficacy Against Resistant Strains : In a clinical trial involving patients with multidrug-resistant Pseudomonas aeruginosa, combination therapy with CMS and sulbactam showed improved microbiological cure rates compared to monotherapy with either agent alone .

Resistance Mechanisms

Despite its effectiveness, resistance to colistin can develop through various mechanisms, including mutations in the bacterial LPS biosynthesis pathway or modification of lipid A, which reduces binding affinity for colistin . Continuous surveillance and judicious use are essential to preserve its efficacy.

Propiedades

IUPAC Name

pentasodium;[2-[3-(1-hydroxyethyl)-23-[[2-[[3-hydroxy-2-[[2-(5-methylheptanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,22-heptaoxo-18-(sulfonatomethylamino)-9-[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,21-heptazacyclopentacos-6-yl]ethylamino]methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H108N16O28S5.5Na/c1-9-34(6)11-10-12-45(76)65-39(13-19-58-27-102(87,88)89)52(81)73-47(36(8)75)57(86)69-41(15-21-60-29-104(93,94)95)51(80)66-38-18-24-63-56(85)46(35(7)74)72-53(82)42(16-22-61-30-105(96,97)98)67-50(79)40(14-20-59-28-103(90,91)92)68-54(83)43(25-32(2)3)71-55(84)44(26-33(4)5)70-49(78)37(17-23-62-48(38)77)64-31-106(99,100)101;;;;;/h32-44,46-47,58-61,64,74-75H,9-31H2,1-8H3,(H,62,77)(H,63,85)(H,65,76)(H,66,80)(H,67,79)(H,68,83)(H,69,86)(H,70,78)(H,71,84)(H,72,82)(H,73,81)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H,99,100,101);;;;;/q;5*+1/p-5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSAXLCYYZSLAY-UHFFFAOYSA-I
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CCNC1=O)NCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H103N16Na5O28S5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1735.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.